5-Bromo-3-chloro-2,6-dimethoxypyridine
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Overview
Description
5-Bromo-3-chloro-2,6-dimethoxypyridine is a heterocyclic aromatic compound containing a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is C₇H₇BrClNO₂, and it has a molecular weight of 252.49 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-chloro-2,6-dimethoxypyridine are currently unknown . This compound is a heterocyclic aromatic compound containing a pyridine ring with bromine, chlorine, and methoxy substituents. Its origin is likely synthetic, but without further information, a specific target or its role in research is unclear .
Mode of Action
Hypothetically, depending on its functional groups, it could interact with other molecules through hydrogen bonding or halogen bonding. The specific arrangement of these substituents can influence the chemical properties of the molecule.
Biochemical Pathways
General reactions for substituted pyridines can be explored: nucleophilic aromatic substitution could occur, where the bromine or chlorine atoms, being good leaving groups, could be replaced by other nucleophiles under appropriate conditions. Also, depending on the substituents, the methoxy groups might be susceptible to oxidation or reduction reactions.
Pharmacokinetics
The presence of bromine and chlorine might increase the boiling point compared to unsubstituted pyridine. The methoxy groups could enhance solubility in polar solvents like water or methanol.
Action Environment
Biochemical Analysis
Biochemical Properties
General reactions for substituted pyridines can be explored. The bromine or chlorine atoms, being good leaving groups, could be replaced by other nucleophiles under appropriate conditions. The methoxy groups might be susceptible to oxidation or reduction reactions.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2,6-dimethoxypyridine typically involves the bromination and chlorination of 2,6-dimethoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2,6-dimethoxypyridine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups may be susceptible to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridines, while oxidation or reduction reactions may modify the methoxy groups.
Scientific Research Applications
5-Bromo-3-chloro-2,6-dimethoxypyridine is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloro-pyrazin-2-amine: Another heterocyclic compound with similar bromine and chlorine substitutions.
Other Substituted Pyridines: Compounds with different substituents on the pyridine ring, which may exhibit different chemical properties and reactivity.
Uniqueness
5-Bromo-3-chloro-2,6-dimethoxypyridine is unique due to its specific combination of bromine, chlorine, and methoxy groups on the pyridine ring
Properties
IUPAC Name |
3-bromo-5-chloro-2,6-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNSIXIWRTUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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